molecular formula C17H26N2O6 B2756533 oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate CAS No. 1820666-12-3

oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate

Cat. No.: B2756533
CAS No.: 1820666-12-3
M. Wt: 354.403
InChI Key: PYNGGDGLSJCCHZ-UHFFFAOYSA-N
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Description

Oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxalic acid moiety and a tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

    Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it useful in biochemical assays.

Medicine

Medically, the compound has potential applications as a drug precursor. Its structural features allow for the modification of its pharmacokinetic properties, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the phenyl and amino groups.

    N-Methylcarbamate: Contains the carbamate group but differs in the rest of the structure.

    Phenylpropanolamine: Shares the phenyl and amino groups but lacks the carbamate moiety.

Uniqueness

Oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to drug development.

Properties

IUPAC Name

tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.C2H2O4/c1-15(2,3)19-14(18)17(4)13(11-16)10-12-8-6-5-7-9-12;3-1(4)2(5)6/h5-9,13H,10-11,16H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNGGDGLSJCCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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